4-[(2-hydroxy-3-methoxybenzyl)amino]-1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one
Overview
Description
4-[(2-hydroxy-3-methoxybenzyl)amino]-1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one is a useful research compound. Its molecular formula is C19H21N3O3 and its molecular weight is 339.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 339.15829154 g/mol and the complexity rating of the compound is 516. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
The primary target of this compound is 12-Lipoxygenase (12-LOX) . 12-LOX is a member of the lipoxygenase family of iron-containing enzymes involved in catalyzing the oxidation of polyunsaturated fatty acids . It plays a significant role in various physiological responses such as platelet aggregation, inflammation, and cell proliferation .
Mode of Action
The compound interacts with 12-LOX, displaying nanomolar potency against it . It exhibits excellent selectivity over related lipoxygenases and cyclooxygenases . This interaction results in the inhibition of 12-LOX, thereby affecting the production of bioactive hydroxyeicosatetraenoic acid (HETE) metabolites .
Biochemical Pathways
The inhibition of 12-LOX by the compound affects the production of HETE metabolites . These eicosanoid signaling molecules are involved in a number of physiological responses such as platelet aggregation, inflammation, and cell proliferation . Therefore, the compound’s action on 12-LOX can influence these biochemical pathways and their downstream effects.
Pharmacokinetics
The compound possesses favorable ADME (Absorption, Distribution, Metabolism, and Excretion) properties . This means that it is well-absorbed in the body, distributed to the site of action, metabolized efficiently, and excreted appropriately, which contributes to its bioavailability .
Result of Action
The compound’s action results in the inhibition of PAR-4 induced aggregation and calcium mobilization in human platelets, and reduction of 12-HETE in mouse/human beta cells . This suggests that the compound could have potential therapeutic effects in conditions mediated by 12-LOX, such as skin diseases, diabetes, platelet hemostasis, thrombosis, and cancer .
Properties
IUPAC Name |
4-[(2-hydroxy-3-methoxyphenyl)methylamino]-1,5-dimethyl-2-phenylpyrazol-3-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O3/c1-13-17(20-12-14-8-7-11-16(25-3)18(14)23)19(24)22(21(13)2)15-9-5-4-6-10-15/h4-11,20,23H,12H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LJEQWQTYWXRSMY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)N(N1C)C2=CC=CC=C2)NCC3=C(C(=CC=C3)OC)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201117604 | |
Record name | 1,2-Dihydro-4-[[(2-hydroxy-3-methoxyphenyl)methyl]amino]-1,5-dimethyl-2-phenyl-3H-pyrazol-3-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201117604 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
339.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
385418-76-8 | |
Record name | 1,2-Dihydro-4-[[(2-hydroxy-3-methoxyphenyl)methyl]amino]-1,5-dimethyl-2-phenyl-3H-pyrazol-3-one | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=385418-76-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,2-Dihydro-4-[[(2-hydroxy-3-methoxyphenyl)methyl]amino]-1,5-dimethyl-2-phenyl-3H-pyrazol-3-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201117604 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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